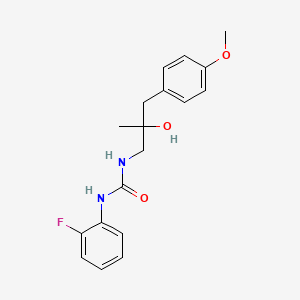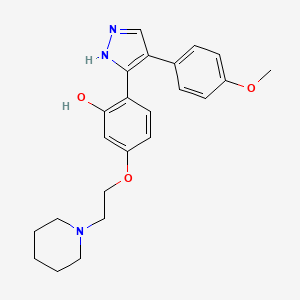![molecular formula C27H23NO6 B2738256 8-(4-methoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904433-95-0](/img/structure/B2738256.png)
8-(4-methoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a dioxin ring and substituted with methoxybenzoyl and methoxybenzyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 8-(4-methoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Formation of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a suitable diol and an oxidizing agent.
Introduction of Methoxybenzoyl and Methoxybenzyl Groups: The methoxybenzoyl and methoxybenzyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
8-(4-Methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties, although further research is needed to confirm these activities.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 8-(4-methoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is not well understood and requires further investigation. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its quinoline core and methoxybenzoyl/methoxybenzyl substituents. These interactions could modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
8-(4-Methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Dioxin Derivatives: Compounds like dioxin and its derivatives, which are known for their environmental impact and toxicity.
Methoxybenzoyl and Methoxybenzyl Derivatives: Compounds like 4-methoxybenzoyl chloride and 3-methoxybenzyl alcohol, which are commonly used in organic synthesis.
Propriétés
IUPAC Name |
8-(4-methoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-31-19-8-6-18(7-9-19)26(29)22-16-28(15-17-4-3-5-20(12-17)32-2)23-14-25-24(33-10-11-34-25)13-21(23)27(22)30/h3-9,12-14,16H,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREPBDNDVYAGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2738176.png)


![3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole](/img/structure/B2738181.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)







